2,8-Dimethyl-3,7-dihydro-6H-purin-6-one
Overview
Description
6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- is a chemical compound with the molecular formula C5H4N4O. It is also known by other names such as Hypoxanthine and 6-Hydroxy-1H-purine . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
The synthesis of 6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- can be achieved through various synthetic routes. One common method involves the reaction of guanine with hydrogen peroxide under acidic conditions to yield hypoxanthine . Industrial production methods often involve the use of phase transfer catalysts to enhance the reactivity of the nitrogen atoms in the purine ring, facilitating the formation of the desired product .
Chemical Reactions Analysis
6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form xanthine, another purine derivative.
Reduction: Reduction reactions can convert it back to guanine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the purine ring are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are xanthine and guanine .
Scientific Research Applications
6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: It plays a role in nucleotide metabolism and is involved in the salvage pathways of purine synthesis.
Medicine: Hypoxanthine is used in the study of gout and other metabolic disorders related to purine metabolism.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of 6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- involves its interaction with enzymes involved in purine metabolism. It acts as a substrate for xanthine oxidase, which converts it to xanthine and subsequently to uric acid. This pathway is crucial in the regulation of purine levels in the body and is a target for drugs used to treat gout .
Comparison with Similar Compounds
6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- can be compared with other similar compounds such as:
Xanthine: Another purine derivative that is an intermediate in the degradation of purines to uric acid.
Guanine: A purine base found in DNA and RNA.
Adenine: Another purine base that pairs with thymine in DNA and uracil in RNA.
The uniqueness of 6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- lies in its specific role in the salvage pathways of purine metabolism and its use as a biochemical reagent in various scientific studies .
Properties
IUPAC Name |
2,8-dimethyl-1,7-dihydropurin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-3-8-5-6(9-3)10-4(2)11-7(5)12/h1-2H3,(H2,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUQSUDRIOVPQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396997 | |
Record name | 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36827-61-9 | |
Record name | NSC51429 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC25258 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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